molecular formula C21H14ClNO3 B12193694 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate

Cat. No.: B12193694
M. Wt: 363.8 g/mol
InChI Key: TVCBPBWBSZCJTC-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate is an organic compound that features a benzoxazole ring substituted with a 4-chlorobenzyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with sodium benzoate in the presence of a catalyst such as tri-n-butylamine . Another approach includes the reaction of sodium benzoate with 4-chlorotoluene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial to the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of resonance-stabilized carbocations . These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate is unique due to the presence of both the 4-chlorobenzyl group and the benzoate ester, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] benzoate

InChI

InChI=1S/C21H14ClNO3/c22-16-8-6-14(7-9-16)12-19-18-11-10-17(13-20(18)26-23-19)25-21(24)15-4-2-1-3-5-15/h1-11,13H,12H2

InChI Key

TVCBPBWBSZCJTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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